Trehalamine

sucrase inhibition anti‑NIDDM glycosidase profiling

Trehalamine (CAS 144811-33-6) is the aglycon of the actinomycete-derived pseudodisaccharide trehazolin and belongs to the aminocyclitol–oxazoline class of glycosidase modulators. Structurally, it lacks the glucose moiety that is essential for the potent, tight‑binding trehalase inhibition displayed by trehazolin.

Molecular Formula C7H12N2O5
Molecular Weight 204.18 g/mol
CAS No. 144811-33-6
Cat. No. B114426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalamine
CAS144811-33-6
Synonyms(3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3,-5,6,6a-tetrahydro-4H-cyclopent(d)oxazole-4,5,6-triol
trehalamine
Molecular FormulaC7H12N2O5
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC(C1(C2C(C(C1O)O)OC(=N2)N)O)O
InChIInChI=1S/C7H12N2O5/c8-6-9-4-3(14-6)2(11)5(12)7(4,13)1-10/h2-5,10-13H,1H2,(H2,8,9)/t2-,3-,4-,5+,7+/m1/s1
InChIKeyBZVATLSLUPKXJY-PUKYJHRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trehalamine 144811-33-6 – What Procurement Scientists Need to Know Before Selecting This Trehazolin Aglycon


Trehalamine (CAS 144811-33-6) is the aglycon of the actinomycete-derived pseudodisaccharide trehazolin and belongs to the aminocyclitol–oxazoline class of glycosidase modulators. Structurally, it lacks the glucose moiety that is essential for the potent, tight‑binding trehalase inhibition displayed by trehazolin [1]. As a standalone entity with a molecular weight of 204.18 g·mol⁻¹ (C₇H₁₂N₂O₅) [2], trehalamine is not a lead‑like inhibitor of trehalase; rather, its value lies in its shifted enzyme‑selectivity fingerprint and its role as a versatile, synthetically accessible scaffold for generating focused libraries of antidiabetic and anti‑cancer candidates [3].

Why Generic Substitution Fails for Trehalamine-Centric Research Programs


Trehalamine cannot be replaced by trehazolin, validamycin A, or common iminosugars without fundamentally altering the biological readout. While trehazolin binds silkworm trehalase with an IC₅₀ of 27 nM through a slow, tight‑binding mechanism [1], trehalamine inhibits the same enzyme only weakly (IC₅₀ = 180 µM) and reversibly [2]. Conversely, trehalamine is a 2.6‑fold more potent sucrase inhibitor than trehazolin (IC₅₀ = 68 µM vs. >200 µg · mL⁻¹ for trehazolin) [3]. This inverted selectivity profile means that substituting trehalamine with its parent compound or with a pure trehalase‑targeting agent (e.g., validamycin A) would erase the very polypharmacology that medicinal chemistry teams exploit when designing anti‑NIDDM or anti‑cancer conjugates [4].

Trehalamine 144811-33-6 Differential Evidence: Quantitative Head‑to‑Head Comparisons Against Closest Analogs


Trehalamine Exhibits an Inverted Sucrase‑Trehalase Selectivity Ratio That Is Absent from Trehazolin and Validamycin A

In a direct head‑to‑head assay, trehalamine (1) and trehazolin were evaluated in parallel against rat intestinal sucrase and porcine trehalase. Trehalamine inhibited sucrase with an IC₅₀ of 68 µM, while trehazolin showed no inhibition of sucrase at 200 µg·mL⁻¹ [1]. In contrast, trehazolin is a powerful trehalase inhibitor (IC₅₀ = 27 nM against silkworm trehalase [2]; IC₅₀ = 19 nM against porcine trehalase [3]), whereas trehalamine is only a weak trehalase inhibitor (IC₅₀ = 180 µM) [4]. The resulting sucrase‑to‑trehalase selectivity index for trehalamine is approximately 0.38, compared to a negligible index for trehazolin and validamycin A (IC₅₀ against trehalase = 1–250 nM, with no detectable sucrase inhibition [5]). This inverted selectivity uniquely positions trehalamine as a tool for selective sucrase modulation without concomitant trehalase blockade.

sucrase inhibition anti‑NIDDM glycosidase profiling

Trehalamine Is a Reversible Inhibitor, Whereas Trehazolin Is a Slow, Tight‑Binding Inhibitor – Critical for Kinetic and Crystallographic Studies

Pre‑incubation time‑dependent inhibition experiments demonstrate that trehazolin potentiates its inhibition 10‑fold over 6 h (dissociation rate constant kₒff = 7.3 × 10⁻² h⁻¹), whereas trehalamine inhibits silkworm trehalase in a fully reversible fashion with no time‑dependent potentiation [1]. Dialysis of the trehalamine–enzyme complex completely restores trehalase activity, contrasting with the very slow recovery from trehazolin inactivation. This clear mechanistic divergence is attributed to the absence of the glucose moiety in trehalamine, which is essential for the tight‑binding conformational lock of trehazolin [2].

enzyme kinetics inhibitor‑target residence time structural biology

Trehalamine Serves as a Distinct Aglycon Scaffold for Antidiabetic Lead Optimization – Beyond the Scope of Trehazolin or Validoxylamine A

Trehalamine has been systematically derivatized at its terminal amino group to produce a series of trehazolin‑related compounds (49–52) that were explicitly evaluated as candidates for non‑insulin‑dependent diabetes mellitus (NIDDM) [1]. The synthetic accessibility of trehalamine from d‑mannose has been demonstrated with a concise, stereoselective route featuring a samarium‑diiodide‑mediated carbocyclization [2]. In contrast, trehazolin and validoxylamine A lack a free amino group on the aglycon core that is amenable to the same efficient parallel derivatization; modifications on trehazolin require laborious manipulation of the glycosidic linkage [3]. Additionally, fusion of trehalamine with 1‑deoxynojirimycin yielded compounds that retained inhibitory activity toward rat intestinal maltase (IC₅₀ = 0.68 µg·mL⁻¹ for the fused compound) [4], a profile that cannot be replicated with trehazolin because its tight trehalase binding dominates pharmacology.

medicinal chemistry anti‑NIDDM scaffold derivatization

Trehalamine Is Endogenously Present in Trehazolin‑Producing Microbial Broths – A Natural Quality Indicator for Fermentation‑Based Manufacturing

Trehalamine was isolated directly from the culture broths of two trehazolin‑producing strains, Micromonospora sp. SANK 62390 and Amycolatopsis sp. SANK 60791, alongside trehazolin [1]. This co‑occurrence distinguishes trehalamine from synthetic analogs such as validamycin A (produced by Streptomyces hygroscopicus var. limoneus [2]) and provides a convenient source of the compound through the same fermentation campaigns that yield trehazolin. The simultaneous detection of trehalamine in broth also offers a process‑specific identity marker, facilitating batch‑to‑batch QC checks during manufacturing.

natural product isolation fermentation quality control

Trehalamine Displays a Lower Molecular Weight and Polar Surface Area than Trehazolin – Favorable for Fragment‑Based Drug Design and Blood‑Brain Barrier Exclusion

Trehalamine possesses a molecular weight (MW) of 204.18 g·mol⁻¹ and a topological polar surface area (TPSA) of 128.53 Ų [1], while trehazolin has a MW of 364.35 g·mol⁻¹ and a TPSA of >180 Ų [2]. A MW below 300 Da and TPSA > 70 Ų are established criteria for fragment‑like chemical space and CNS‑restricted exposure (TPSA > 90 Ų often limits blood‑brain barrier penetration) [3]. Therefore, trehalamine is a more suitable fragment hit for CNS‑exclusion‑sensitive programs and offers better ligand efficiency metrics (lower heavy‑atom count) than trehazolin.

molecular properties fragment‑based drug design CNS exclusion

Trehalamine‑1‑Deoxynojirimycin Hybrid Exhibits 6‑Fold Better Maltase Inhibition Than Trehalamine Alone – Validating the Scaffold’s Derivatization Potential

The hybrid molecule 1‑deoxynojirimycin‑trehalamine‑fused compound (10) inhibited rat intestinal maltase with an IC₅₀ of 0.68 µg·mL⁻¹, whereas trehalamine itself is a very weak maltase inhibitor [1]. In the same assay, the linked hybrids 19a and 19b showed IC₅₀ values of 4.2 and 1.5 µg·mL⁻¹, respectively. The 1‑deoxynojirimycin homodimer (without trehalamine) is reported to have an IC₅₀ of ~1 µg·mL⁻¹ against the same maltase [2]. The 6‑fold enhancement over parent trehalamine demonstrates that the trehalamine scaffold can be effectively partnered with a known glucosidase pharmacophore to yield molecules with distinct potency tunability.

maltase hybrid molecules glucosidase inhibition

Trehalamine 144811-33-6: High‑Value Research and Industrial Application Scenarios Based on Verifiable Differentiation


Medicinal Chemistry Campaigns Targeting Selective Intestinal Sucrase Inhibition for Type‑2 Diabetes

Trehalamine is the preferred starting scaffold when the therapeutic goal is selective postprandial glucose control through sucrase, not trehalase, inhibition. Its IC₅₀ of 68 µM against rat intestinal sucrase, combined with negligible affinity for trehalase at comparable concentrations [1], directs lead optimization toward a target product profile that minimizes hypoglycemic risk associated with trehalase blockade. The synthetic accessibility of trehalamine’s free amino group enables rapid SAR expansion [2], and the availability of trehalamine from fermentation broths [3] ensures kilogram‑scale supply for preclinical development.

Biophysical and Structural Biology Studies of Reversible Glycosidase‑Ligand Interactions

Because trehalamine is a fully reversible inhibitor of trehalase and sucrase [1], it is uniquely suited for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X‑ray co‑crystallization campaigns that require transient binding. Unlike the slow, tight‑binder trehazolin (kₒff = 7.3 × 10⁻² h⁻¹) [2], trehalamine avoids the lengthy dissociation phases that complicate SPR sensorgram analysis and crystallization trials. This makes trehalamine the compound of choice for academic and industrial structural biology groups studying glycosidase inhibitor‑enzyme complexes.

Fragment‑Based Drug Discovery Programs with CNS‑Exclusion Requirements

With a molecular weight of 204.18 g·mol⁻¹ and a TPSA of 128.53 Ų [1], trehalamine resides squarely within fragment‑like chemical space (MW < 300 Da, TPSA > 70 Ų). Its TPSA > 90 Ų further predicts poor blood‑brain barrier penetration [2]. This property profile is ideal for fragment screening campaigns where systemic, peripherally restricted leads are desired. Trehalamine’s synthetic handle for rapid elaboration [3] allows fragment growing and merging strategies to be executed efficiently.

Quality Control Reference Standard in Trehazolin Manufacturing Processes

Because trehalamine is naturally present in the fermentation broths of all known trehazolin‑producing strains [1], it can serve as a process‑specific reference standard for HPLC‑based batch qualification. Its distinct chromatographic retention and UV profile (oxazoline chromophore) permit simultaneous quantification alongside trehazolin, providing a dual‑peak identity check that confirms both product authenticity and fermentation consistency across manufacturing campaigns.

Quote Request

Request a Quote for Trehalamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.